2,4-Dicyanoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

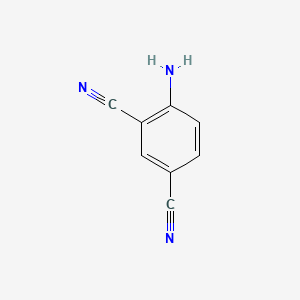

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMNLGOBXWTQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173291 | |

| Record name | 2,4-Dicyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19619-22-8 | |

| Record name | 4-Amino-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19619-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dicyanoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dicyanoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dicyanoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dicyanoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLX5WT26UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dicyanoaniline: A Versatile Building Block for Advanced Scientific Research

For Immediate Release

This technical guide provides a comprehensive overview of 2,4-Dicyanoaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its core attributes, synthesis, and potential applications, underpinned by scientific principles and safety protocols.

Core Compound Identification

Chemical Name: this compound IUPAC Name: 4-aminobenzene-1,3-dicarbonitrile Synonyms: 4-Aminoisophthalonitrile

| Identifier | Value | Source |

| CAS Number | 19619-22-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₅N₃ | --INVALID-LINK-- |

| Molecular Weight | 143.15 g/mol | --INVALID-LINK-- |

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in readily available literature, properties can be inferred from its structural analogs and the constituent functional groups. The presence of the polar amino and cyano groups suggests moderate solubility in polar organic solvents.

| Property | Predicted Value/Information | Justification/Source |

| Appearance | Likely a crystalline solid | Based on related aminobenzonitrile compounds[1] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents | Inferred from structural similarity to other aminonitriles[1] |

| Melting Point | Not readily available | Requires experimental determination |

| Boiling Point | Not readily available | Requires experimental determination |

Synthesis and Mechanistic Insights

The synthesis of substituted dicyanoanilines often involves multi-component reactions that leverage the reactivity of precursors to construct the aromatic ring with the desired substitution pattern. A plausible and efficient synthetic strategy for this compound and its analogs is the ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This method is advantageous as it allows for the creation of the functionalized benzene ring under mild conditions.[2]

Another relevant synthetic approach is the nucleophilic aromatic substitution on a polyfluorinated benzene derivative. For instance, the synthesis of 4-Amino-2,5,6-trifluoroisophthalonitrile is achieved by the reaction of tetrafluoroisophthalonitrile with aqueous ammonia.[3] This demonstrates the feasibility of introducing an amino group onto a dicyano-substituted benzene ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized multi-component reaction pathway for the synthesis of a dicyanoaniline derivative, highlighting the key bond-forming events.

Caption: Generalized workflow for dicyanoaniline synthesis.

Applications in Drug Discovery and Development

The aniline scaffold is a prevalent structural motif in medicinal chemistry, though its susceptibility to metabolic oxidation in the liver can sometimes lead to toxicity.[4] However, the strategic incorporation of functional groups can modulate these metabolic pathways.

The dinitrile substitution pattern in this compound offers several potential advantages for drug development:

-

Metabolic Stability: The electron-withdrawing nature of the two cyano groups can decrease the electron density of the aromatic ring, potentially reducing its susceptibility to oxidative metabolism.

-

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, such as carbonyls or halogens, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize target binding and pharmacokinetic profiles.

-

Versatile Chemical Handle: The nitrile groups can be chemically transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, providing a versatile platform for the synthesis of diverse compound libraries.[5] The amino group also serves as a key site for further chemical modification.

-

Building Block for Heterocycles: Dicyanoanilines are valuable precursors for the synthesis of various heterocyclic systems, such as quinazolines and fluorenones, which are important scaffolds in many biologically active compounds.[2]

The unique electronic and structural features of this compound make it a promising building block for the development of novel therapeutics across various disease areas.

Safety, Handling, and Experimental Protocols

As with any chemical substance, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds, such as other aminonitriles and dicyanobenzenes, should be used for preliminary hazard assessment.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Experimental Protocol: General Procedure for a Multi-Component Reaction

This protocol is a generalized representation and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting aldehyde or ketone (1 equivalent), malononitrile (2-3 equivalents), and a suitable solvent (e.g., ethanol, acetonitrile).

-

Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine, triethylamine, or a solid base).

-

Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

This compound is a chemical compound with significant potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of an amino group and two cyano functionalities on a benzene ring offers a rich platform for the development of novel molecules with tailored properties. Further research into the specific reactivity and applications of this compound is warranted to fully unlock its potential in advancing scientific discovery.

References

- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. news.umich.edu [news.umich.edu]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

A Technical Guide to the Spectroscopic Characterization of 4-amino-1,3-benzenedicarbonitrile

This guide provides an in-depth analysis of the spectroscopic properties of 4-amino-1,3-benzenedicarbonitrile (also known as 4-aminoisophthalonitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and fundamental spectroscopic principles to offer a robust framework for the identification and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide establishes a reliable set of expected spectroscopic data and outlines the rigorous methodologies required for its empirical validation.

Molecular Structure and Spectroscopic Overview

4-amino-1,3-benzenedicarbonitrile (C₈H₅N₃, Molar Mass: 143.15 g/mol ) is an aromatic compound featuring a benzene ring substituted with an amino group and two nitrile groups at positions 1, 3, and 4. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing nitrile groups significantly influence the electronic environment of the aromatic ring, which is reflected in its NMR, IR, and UV-Vis spectra. Mass spectrometry provides confirmation of its molecular weight and insight into its fragmentation patterns.

The following sections detail the predicted spectroscopic data for 4-amino-1,3-benzenedicarbonitrile and the experimental protocols for acquiring this data. The predictions are derived from a careful analysis of structurally similar compounds, including 4-aminobenzonitrile and various dicyanobenzene isomers.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.[6] For 4-amino-1,3-benzenedicarbonitrile, ¹H and ¹³C NMR will provide precise information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amino protons. The substitution pattern of the aromatic ring will result in a distinct set of coupled signals.

Table 1: Predicted ¹H NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8 - 7.9 | d | ~2.0 | H-2 |

| ~7.6 - 7.7 | dd | ~8.5, 2.0 | H-6 |

| ~6.8 - 6.9 | d | ~8.5 | H-5 |

| ~4.5 - 5.5 | br s | - | -NH₂ |

Predicted in a non-polar solvent like CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm. The amino proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Rationale for ¹H NMR Prediction

The predicted chemical shifts are based on an analysis of 4-aminobenzonitrile and the known effects of a nitrile substituent.[1][2]

-

H-5: This proton is ortho to the strongly electron-donating amino group, leading to significant shielding and an upfield shift, predicted to be around 6.8-6.9 ppm. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is meta to the amino group and ortho to a nitrile group. It will be deshielded relative to H-5 and is expected to appear as a doublet of doublets due to coupling with both H-5 and H-2.

-

H-2: This proton is ortho to one nitrile group and meta to the other, as well as meta to the amino group. It will be the most deshielded of the aromatic protons and is predicted to appear as a doublet due to a small meta-coupling with H-6.

-

-NH₂ Protons: The amino protons typically appear as a broad singlet. Their chemical shift is variable and can be confirmed by D₂O exchange, which would cause the signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.[7]

Table 2: Predicted ¹³C NMR Spectral Data for 4-amino-1,3-benzenedicarbonitrile

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~153 - 155 | C-4 | Carbon attached to the amino group, significantly shielded. |

| ~138 - 140 | C-6 | Aromatic CH. |

| ~136 - 138 | C-2 | Aromatic CH. |

| ~118 - 120 | C-5 | Aromatic CH, shielded by the amino group. |

| ~117 - 119 | C≡N | Nitrile carbon at position 1. |

| ~116 - 118 | C≡N | Nitrile carbon at position 3. |

| ~105 - 107 | C-1 | Quaternary carbon attached to a nitrile group. |

| ~103 - 105 | C-3 | Quaternary carbon attached to a nitrile group. |

Predicted in a solvent like DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Rationale for ¹³C NMR Prediction

The predictions are based on data from 4-aminobenzonitrile and other substituted benzonitriles.[4][8][9]

-

C-4: The carbon directly attached to the amino group is expected to be the most shielded aromatic carbon (excluding quaternary carbons) due to the strong electron-donating effect of the nitrogen.

-

Aromatic CH Carbons (C-2, C-5, C-6): Their chemical shifts are determined by their position relative to the amino and nitrile groups. C-5, being ortho to the amino group, will be the most shielded.

-

Nitrile Carbons (C≡N): These typically appear in the 115-120 ppm range.[7]

-

Quaternary Carbons (C-1, C-3): The carbons to which the nitrile groups are attached are expected to be significantly downfield. Quaternary carbons often show weaker signals in ¹³C NMR spectra.[10]

NMR Experimental Protocol

A self-validating protocol ensures data integrity and reproducibility.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 4-amino-1,3-benzenedicarbonitrile is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C≡N triple bond of the nitrile groups, and the C=C and C-H bonds of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 4-amino-1,3-benzenedicarbonitrile

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H stretch | Primary Amine (-NH₂) |

| 2230 - 2220 | Strong, Sharp | C≡N stretch | Nitrile (-C≡N) |

| 1620 - 1580 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1520 - 1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic Ring |

| 900 - 690 | Strong | C-H out-of-plane bend | Aromatic Ring |

Rationale for IR Prediction

The predicted wavenumbers are based on the known IR absorptions of primary amines, aromatic nitriles, and substituted benzenes.[11][12][13]

-

N-H Stretch: Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching.

-

C≡N Stretch: The nitrile group gives a very characteristic sharp and strong absorption in the 2260-2220 cm⁻¹ region.

-

Aromatic Bands: The C=C stretching vibrations of the benzene ring usually appear as a pair of bands in the 1620-1480 cm⁻¹ region. The aromatic C-H stretching appears above 3000 cm⁻¹, and the strong out-of-plane bending bands are indicative of the substitution pattern.

IR Experimental Protocol

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, 4-amino-1,3-benzenedicarbonitrile is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-amino-1,3-benzenedicarbonitrile

| m/z | Predicted Ion | Notes |

| 143 | [C₈H₅N₃]⁺˙ | Molecular ion (M⁺˙) |

| 116 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 89 | [M - 2HCN]⁺˙ | Loss of two molecules of hydrogen cyanide |

Rationale for MS Prediction

The predictions are based on the molecular formula and the known fragmentation patterns of aromatic nitriles.[3]

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (143.15), which will be observed at m/z 143 for the most abundant isotopes.

-

Fragmentation: Aromatic nitriles often undergo fragmentation by losing HCN (27 Da). The loss of one and then a second molecule of HCN are plausible fragmentation pathways.

Mass Spectrometry Experimental Protocol

Caption: General workflow for acquiring an electron ionization mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 4-amino-1,3-benzenedicarbonitrile in a solvent like ethanol or acetonitrile is expected to show absorption bands characteristic of a substituted benzene ring with extended conjugation.

Table 5: Predicted UV-Vis Absorption Maxima for 4-amino-1,3-benzenedicarbonitrile

| Predicted λₘₐₓ (nm) | Solvent | Electronic Transition |

| ~250 - 270 | Ethanol | π → π |

| ~320 - 340 | Ethanol | π → π (charge transfer) |

Rationale for UV-Vis Prediction

The presence of the electron-donating amino group and electron-withdrawing nitrile groups on the benzene ring creates a "push-pull" system. This leads to an intramolecular charge transfer (ICT) band at a longer wavelength (lower energy) than the typical π → π* transitions of a simple benzene ring. The prediction is based on data from other aminobenzonitriles.[3][14]

UV-Vis Experimental Protocol

The protocol involves preparing a dilute solution of the compound in a UV-transparent solvent and measuring its absorbance across a range of wavelengths.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-amino-1,3-benzenedicarbonitrile. The data presented herein, derived from sound scientific principles and analysis of analogous structures, offers a reliable benchmark for researchers working with this compound. The detailed experimental workflows provide a framework for the empirical validation of these predictions, ensuring data integrity and reproducibility. As a Senior Application Scientist, I am confident that this guide will serve as an invaluable resource for the unambiguous characterization of 4-amino-1,3-benzenedicarbonitrile in various research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum [chemicalbook.com]

- 3. Benzonitrile, 4-amino- [webbook.nist.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]

- 6. mdpi.com [mdpi.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 4-Aminobenzonitrile(873-74-5) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

- 11. 4-Aminobenzonitrile(873-74-5) IR Spectrum [m.chemicalbook.com]

- 12. Benzonitrile, 4-amino- [webbook.nist.gov]

- 13. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. Benzonitrile, 4-amino- [webbook.nist.gov]

Solubility of 2,4-Dicyanoaniline in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dicyanoaniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Recognizing the limited availability of public quantitative data for this specific compound, this document emphasizes robust experimental design and theoretical principles. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and chemical synthesis, enabling the generation of high-quality, reliable solubility data essential for process development, formulation, and regulatory compliance.

Theoretical Foundation: Understanding the Physicochemical Drivers of Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific molecular structures of the solute and solvent. A thorough grasp of these principles is paramount for predicting solubility behavior and designing effective experimental protocols.

Molecular Profile of this compound

This compound (4-aminoisophthalonitrile) is an aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) and two cyano (-C≡N) groups.

-

Polarity and Hydrogen Bonding: The amino group is a hydrogen bond donor, while the nitrogen atoms of the cyano groups are hydrogen bond acceptors.[1][2][3] The presence of these functional groups imparts a significant degree of polarity to the molecule. The lone pair of electrons on the aniline nitrogen can be delocalized into the aromatic ring, which can diminish its hydrogen bonding capability compared to aliphatic amines.[4][5]

-

Structural Considerations: The molecule possesses a rigid, planar aromatic core. The cyano groups are strong electron-withdrawing groups, which influences the electron density distribution across the molecule.

The Cardinal Rule of Solubility: "Like Dissolves Like"

This principle is the cornerstone of solubility prediction. It states that substances with similar polarities and intermolecular force types are more likely to be soluble in one another.[6][7][8][9][10]

-

Polar Solvents (e.g., methanol, ethanol, DMSO) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents (e.g., hexane, toluene) are better suited for dissolving non-polar solutes via weaker van der Waals forces.

Based on its structure, this compound is expected to exhibit higher solubility in polar solvents capable of hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be limited due to the significant polarity mismatch.

The Thermodynamics of Dissolution

The process of dissolution can be conceptually broken down into three energetic steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice of the solid solute. This is related to the lattice energy , which is a measure of the strength of the forces holding the crystal together.[11][12][13][14] Compounds with high lattice energies are often less soluble.[11][12]

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact. This is the solvation energy .

The overall enthalpy of dissolution (ΔH_sol) is the sum of these energy changes. For a substance to dissolve, the energy released during solvation must be sufficient to compensate for the energy required to break the solute and solvent interactions. The process is ultimately governed by the Gibbs free energy change (ΔG = ΔH - TΔS), which must be negative for spontaneous dissolution.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[15] The following section details robust, self-validating protocols for its determination.

General Experimental Workflow

A systematic approach is crucial for obtaining reproducible solubility data. The general workflow involves achieving equilibrium, separating the solid and liquid phases, and quantifying the solute concentration in the saturated solution.

Caption: General workflow for determining thermodynamic solubility.

Recommended Solvents for Screening

To build a comprehensive solubility profile, a range of solvents with varying polarities should be tested.

| Solvent Class | Example Solvents | Polarity |

| Non-polar | n-Hexane, Toluene | Low |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low-Medium |

| Esters | Ethyl Acetate | Medium |

| Ketones | Acetone | Medium-High |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Protic) |

| Aprotic, Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO) | High (Aprotic) |

Protocol 1: Gravimetric Method

This classic method is straightforward and does not require sophisticated instrumentation, relying on the precise measurement of mass.[16][17][18][19][20]

Principle: A saturated solution is prepared, a known volume of the clear supernatant is evaporated to dryness, and the mass of the remaining solute is determined.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or water bath (e.g., at 25 °C) and agitate for 24 to 48 hours. Causality: This extended period of agitation ensures that the system reaches thermodynamic equilibrium.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish. Trustworthiness: Filtering is a critical step to remove any microscopic undissolved particles that could erroneously inflate the final mass.

-

Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate gently. This can be accelerated by a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature well below the boiling point of the solute.

-

Drying and Weighing: Once the solvent is fully evaporated, place the dish in a vacuum oven (e.g., at 40-50 °C) until a constant mass is achieved. Cool the dish in a desiccator before each weighing.

-

Calculation:

-

Mass of solute (g): Final mass of dish + residue - Initial mass of dish

-

Solubility (g / 100 mL): (Mass of solute / Volume of aliquot taken) * 100

-

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for chromophoric compounds like this compound and is faster than the gravimetric method.[21][22][23]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and comparing it to a standard calibration curve.

Step-by-Step Methodology:

-

Determine λ_max: Prepare a dilute stock solution of this compound in a chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Curve: a. Create a high-concentration primary stock solution of this compound in the solvent of interest. b. Perform a series of accurate serial dilutions to prepare at least five standard solutions of known, decreasing concentrations. c. Measure the absorbance of each standard at λ_max. d. Plot Absorbance vs. Concentration (in mg/mL or mol/L). The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 2.3).

-

Sample Preparation and Analysis: a. Carefully withdraw an aliquot of the clear, filtered supernatant. b. Accurately dilute this aliquot with the same solvent to a concentration that falls within the linear range of your calibration curve. Trustworthiness: This dilution step is critical for accuracy, as the Beer-Lambert law is only valid within a certain concentration range. c. Measure the absorbance of the diluted sample at λ_max.

-

Calculation:

-

Concentration of diluted sample (from curve): (Absorbance of sample - y-intercept) / slope

-

Solubility (g / 100 mL): Concentration of diluted sample * Dilution Factor * 100

-

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high specificity and sensitivity, making it the gold standard for solubility determination, especially for complex mixtures or low-solubility compounds.[24][25][26][27][28]

Principle: Similar to the UV-Vis method, a saturated solution is prepared and diluted. The concentration is then quantified using an HPLC system with a suitable detector (e.g., UV), by comparing the peak area of the sample to a calibration curve.

Step-by-Step Methodology:

-

Develop HPLC Method: a. Select a suitable reversed-phase column (e.g., C18). b. Determine an appropriate mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) that gives a sharp, symmetrical peak for this compound with a reasonable retention time. c. Set the detector wavelength to the λ_max determined previously.

-

Prepare Calibration Curve: a. Prepare a series of at least five standard solutions of this compound in the mobile phase or a compatible solvent. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot Peak Area vs. Concentration. Determine the equation of the line and the correlation coefficient (R² > 0.99).

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 2.3), using the organic solvents of interest.

-

Sample Preparation and Analysis: a. Withdraw an aliquot of the clear, filtered supernatant. b. Accurately dilute the aliquot with the mobile phase to a concentration within the calibration range. c. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation:

-

Concentration of diluted sample (from curve): (Peak Area of sample - y-intercept) / slope

-

Solubility (g / 100 mL): Concentration of diluted sample * Dilution Factor * 100

-

Caption: Workflow for analytical solubility determination (UV-Vis/HPLC).

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, standardized format to allow for easy comparison across different solvents.

Summary of Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| n-Hexane | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Diethyl Ether | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Acetone | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| Ethanol | 25 | Experimental Value | Calculated Value | e.g., HPLC |

| DMSO | 25 | Experimental Value | Calculated Value | e.g., HPLC |

Note: The molecular weight of this compound (C₈H₅N₃) is 143.15 g/mol .

Interpretation of Results

The collected data should be analyzed in the context of the theoretical principles outlined in Section 1.0. Correlate the observed solubility values with solvent polarity, hydrogen bonding capacity, and other relevant solvent parameters. For instance, higher solubility in methanol and DMSO compared to hexane and toluene would confirm the polar nature of this compound and the importance of specific solute-solvent interactions like hydrogen bonding.

References

- 1. snscourseware.org [snscourseware.org]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]

- 6. homework.study.com [homework.study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. Lattice Energy [chemed.chem.purdue.edu]

- 12. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 13. quora.com [quora.com]

- 14. Lattice energy - Wikipedia [en.wikipedia.org]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. pharmajournal.net [pharmajournal.net]

- 20. scribd.com [scribd.com]

- 21. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 22. ingentaconnect.com [ingentaconnect.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pharmaguru.co [pharmaguru.co]

- 26. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 27. improvedpharma.com [improvedpharma.com]

- 28. researchgate.net [researchgate.net]

Health and safety information for handling 2,4-Dicyanoaniline

An In-Depth Technical Guide to the Safe Handling of 2,4-Dicyanoaniline

Introduction

4-Aminobenzene-1,3-dicarbonitrile, commonly known as this compound, is a substituted aniline that serves as a valuable intermediate in the synthesis of various organic compounds within research and drug development. Its unique structure, featuring an amine group and two nitrile functionalities, makes it a versatile building block. However, this chemical reactivity is coupled with a significant hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, causality-driven framework for risk mitigation. By grounding our procedures in the established hierarchy of controls, we aim to equip laboratory personnel with the knowledge to not just follow protocols, but to understand the rationale behind them, thereby fostering a robust culture of safety. The toxicological properties of this compound demand a proactive and informed approach to handling at every stage, from receipt and storage to use and disposal.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of safe handling. These characteristics influence its potential for exposure (e.g., dust formation) and its interactions with other substances.

| Property | Value | Source(s) |

| IUPAC Name | 4-aminobenzene-1,3-dicarbonitrile | [1] |

| Common Synonyms | This compound, 4-Aminoisophthalonitrile | [1] |

| CAS Number | 19619-22-8 | [1] |

| Molecular Formula | C₈H₅N₃ | [1] |

| Molecular Weight | 143.15 g/mol | [1] |

| Physical State | Solid | [2] |

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Its primary routes of exposure—inhalation, skin contact, and ingestion—can each lead to significant systemic toxicity. The causality behind its hazardous nature is its ability to be absorbed into the body and interfere with biological processes, a common trait for many aniline derivatives.

| GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal |

| Warning | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation |

| Warning | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation[1] |

| Skin Sensitization |

| Warning | H317: May cause an allergic skin reaction[1] |

Expert Analysis of Hazards:

-

Systemic Toxicity: The "Harmful" classification across oral, dermal, and inhalation routes indicates that this compound can be readily absorbed into the bloodstream regardless of the point of contact. This necessitates comprehensive protection using engineering controls and PPE to prevent any form of contact.

-

Skin Effects: Beyond systemic absorption, the compound is a direct irritant to the skin and can act as a sensitizer.[1] An initial exposure may cause irritation, but subsequent exposures, even at lower levels, could trigger a more severe allergic response. This dual threat underscores the critical need for vigilant prevention of skin contact.

Section 3: The Hierarchy of Controls: A Risk Mitigation Framework

The most effective safety programs prioritize interventions that control hazards at their source. The hierarchy of controls is a framework that ranks risk control methods from most to least effective. Relying on Personal Protective Equipment (PPE) alone is insufficient; it is the last line of defense when higher-level controls cannot eliminate the risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker. They are built-in systems that do not rely on worker behavior for their effectiveness.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing and solution preparation, must be performed within a certified chemical fume hood.[3] This is the most critical engineering control as it contains dust and aerosols, preventing inhalation, and provides a physical barrier against splashes.

-

Ventilation: The laboratory must have adequate general exhaust ventilation to keep airborne concentrations low in the event of an unforeseen release.[2]

-

Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3]

Administrative Controls: Standardizing Safe Work Practices

Administrative controls are changes to work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

-

Restricted Access: Only trained and authorized personnel should be allowed to work with this compound.[4] Access to storage areas should be restricted.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and waste disposal must be developed and strictly followed.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of its SDS, and the laboratory's SOPs before beginning work.[4]

-

Quantity Minimization: Use the smallest feasible quantity of the material for any experiment to minimize the potential impact of a spill or exposure event.[4]

Personal Protective Equipment (PPE): The Final Barrier

PPE is required when engineering and administrative controls cannot guarantee the complete elimination of exposure risk. The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.

| Protection Type | Recommended Equipment | Rationale and Causality |

| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[5][6] | Protects eyes from irritation or severe damage from airborne dust or splashes of solutions. |

| Skin (Hands) | Disposable nitrile gloves. Consider double-gloving for extended contact or during spill cleanup.[5][7] | Prevents dermal absorption, which is a primary route of toxicity. Nitrile provides good resistance against many chemicals. Gloves must be inspected before use and changed immediately if contaminated. |

| Skin (Body) | A fully buttoned, long-sleeved laboratory coat.[5] | Protects skin on the arms and torso from incidental contact and contamination. Prevents contamination of personal clothing. |

| Respiratory | A NIOSH-approved respirator with appropriate particulate filters should be used if work cannot be conducted in a fume hood or if dust generation is unavoidable.[5][8] | Protects against the inhalation of harmful dust particles, a significant exposure risk that can lead to acute toxicity.[1] |

| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[5] | Protects feet from spills and falling objects. |

Section 4: Standard Operating Protocols

Adherence to validated, step-by-step protocols is essential for ensuring safety and experimental reproducibility.

Safe Storage and Handling Protocol

-

Receiving: Upon receipt, inspect the container for damage.

-

Labeling: Ensure the container is clearly labeled with the chemical name and all GHS hazard warnings.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][9] The storage location should be a designated, locked cabinet.[2]

-

Transport: When transporting the chemical within the laboratory, use a secondary container to mitigate the risk of spills.

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before starting.

-

Engineering Control: Perform all work inside a certified chemical fume hood.

-

Weighing: To minimize dust, dispense the solid carefully from the stock container onto weighing paper or into a vessel. Avoid any actions that could generate airborne dust, such as scraping or vigorous shaking.

-

Transfer: Carefully add the weighed solid to the solvent. If adding to a stirring solution, do so slowly to avoid splashing.

-

Post-Handling: Tightly seal the stock container immediately after use.

-

Decontamination: Decontaminate the spatula and any other equipment used. Dispose of contaminated weighing paper and gloves as hazardous waste.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete and gloves have been removed.[2]

Spill Management Protocol

A rapid and correct response to a spill is critical to prevent exposure and environmental contamination.

Detailed Spill Cleanup Steps:

-

Avoid Dust: Do not dry sweep.

-

Containment: Gently cover the spill with a non-reactive absorbent material like sand or a commercial spill kit.[10]

-

Collection: Carefully sweep or scoop the absorbed material and spilled solid into a suitable, labeled container for hazardous waste disposal.[3]

-

Ventilation: Ensure the area remains well-ventilated during and after cleanup.

Section 5: Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. Medical attention should always be sought following any exposure.[9]

| Exposure Route | First Aid Procedure |

| Inhalation | 1. Immediately move the exposed person to fresh air.[11][12]2. If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should provide artificial respiration.[9][12]3. Seek immediate medical attention.[9] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[12][13]2. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[9][12][13]3. Seek immediate medical attention if irritation persists or if symptoms of systemic toxicity appear.[2][13] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][12][14]2. Remove contact lenses if present and easy to do so. Continue rinsing.[2]3. Seek immediate medical attention.[2][11] |

| Ingestion | 1. Do NOT induce vomiting.[3][11]2. Rinse the mouth thoroughly with water.[2][14]3. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[9]4. Seek immediate medical attention. Call a poison control center or doctor immediately.[2][9] |

Section 6: Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Label the container with the words "HAZARDOUS WASTE" and list the contents.[15]

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][15] Do not empty into drains or release into the environment.[3]

Conclusion

This compound is a potent chemical with significant health hazards. However, a comprehensive safety strategy, rooted in the hierarchy of controls, allows for its safe utilization in a research setting. The foundational principles are to minimize exposure through robust engineering controls like fume hoods, standardize safe practices via administrative controls and detailed SOPs, and use appropriate PPE as a final, essential barrier. By understanding the causality behind these safety measures, scientific professionals can mitigate the risks effectively, ensuring both personal safety and the integrity of their research.

References

- 1. This compound | C8H5N3 | CID 88169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. nj.gov [nj.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. What are Unintentional Release Measures for Acetone? [cloudsds.com]

- 11. First Aid - Chemical Poisoning [moh.gov.sa]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. trdsf.com [trdsf.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

A Technical Guide to the Nomenclature of 2,4-Dicyanoaniline

Abstract: This technical guide provides a comprehensive analysis of the alternative nomenclatures for the chemical intermediate 2,4-Dicyanoaniline. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the systematic and common naming conventions for this compound. The guide deconstructs the International Union of Pure and Applied Chemistry (IUPAC) naming protocols, explores recognized synonyms, and presents key chemical identifiers. By explaining the logic behind the different naming systems, this document aims to eliminate ambiguity and facilitate precise communication within the scientific community.

Introduction: The Significance of Precise Nomenclature

This compound is a pivotal building block in the synthesis of a wide array of organic materials. Its unique structure, featuring an aniline backbone with two electron-withdrawing nitrile groups, makes it a valuable precursor for pharmaceuticals, high-performance polymers, and synthetic dyes.[1] In fields where specificity is paramount, such as drug discovery and polymer chemistry, an unambiguous understanding of a compound's name is critical. The existence of multiple valid names for a single chemical entity can lead to confusion in literature searches, patent filings, and procurement. This guide dissects the nomenclature of this compound to provide clarity and a foundational understanding for its use in research and development.

Deconstruction of Systematic (IUPAC) Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a formal set of rules for chemical naming to ensure that any compound can be uniquely identified by its structure.[2][3] The name "this compound" is derived directly from these principles.

Pillar 1: The Parent Compound - Aniline

The foundational structure is aniline , a benzene ring with an attached amino group (-NH₂).[4] According to IUPAC rules for polysubstituted benzenes, when a "base compound" with a common name like aniline is present, its substituent (the amino group) is assigned position number 1 on the ring.[4]

Pillar 2: The Substituents - Dicyano

The molecule has two identical substituents: the nitrile group (-C≡N). When a nitrile group is treated as a substituent rather than the principal characteristic group, it is named with the prefix "cyano ".[5][6] Since there are two such groups, the multiplicative prefix "di " is used, leading to "dicyano ".[7]

Pillar 3: The Locants - 2,4-

Locants are numbers used to specify the exact position of substituents on the parent structure. Following the rule that the principal functional group of the parent compound (the -NH₂ of aniline) is at position 1, the benzene ring is numbered to give the other substituents the lowest possible numbers.[7] In this case, the cyano groups are located at carbons 2 and 4.

Combining these pillars results in the systematic name: This compound .

Alternative Systematic Name: 4-Aminoisophthalonitrile

An equally valid, and frequently used, systematic name for this compound is 4-Aminoisophthalonitrile . This nomenclature arises from selecting a different parent structure.

Pillar 1: The Parent Compound - Isophthalonitrile

This name is based on "isophthalonitrile ," the common name for benzene-1,3-dicarbonitrile. Here, the two nitrile groups are considered the principal functional groups defining the parent molecule.[8] The prefix "iso" distinguishes it from its isomers, phthalonitrile (1,2-dicarbonitrile) and terephthalonitrile (1,4-dicarbonitrile).

Pillar 2: The Substituent - Amino

With isophthalonitrile as the parent, the amino group (-NH₂) is now treated as a substituent, designated by the prefix "amino ".

Pillar 3: The Locant - 4-

In isophthalonitrile, the nitrile groups are at positions 1 and 3. Numbering the ring to give the remaining substituent the lowest possible number places the amino group at position 4.

This logic leads to the alternative systematic name: 4-Aminoisophthalonitrile . The choice between "this compound" and "4-Aminoisophthalonitrile" often depends on the context of the chemical reaction or the synthetic family of compounds being discussed.

Other Synonyms and Identifiers

In addition to the two primary systematic names, other identifiers and less common synonyms are used in databases and commercial listings. It is crucial for researchers to be aware of these to ensure comprehensive literature and database searches.

A common synonym is 4-Amino-1,3-benzenedicarbonitrile , which is a more formal IUPAC-preferred name for 4-Aminoisophthalonitrile, replacing the common name "isophthalonitrile" with the systematic "1,3-benzenedicarbonitrile."

The logical relationship between these primary naming conventions is illustrated below.

References

- 1. nbinno.com [nbinno.com]

- 2. iupac.org [iupac.org]

- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. 4,4'-Dicyano-2,2'-bipyridine | C12H6N4 | CID 10442958 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of a Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 2,4-Dicyanoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical synthesis of 2,4-Dicyanoaniline (also known as 4-aminoisophthalonitrile), a seemingly simple yet profoundly significant molecule in the landscape of modern medicinal chemistry. We delve into the early synthetic methodologies, tracing the evolution of its preparation from nascent concepts to more refined, efficient protocols. Beyond the bench, this guide illuminates the rationale behind its adoption as a privileged scaffold in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Through a blend of historical context, mechanistic insights, and practical methodologies, we provide a comprehensive resource for researchers seeking to leverage the unique electronic and structural properties of this versatile building block.

Introduction: The Unassuming Power of a Dinitrile Aniline

At first glance, this compound is a modest aromatic amine. However, its true value lies in the strategic placement of its functional groups: an electron-donating amino group positioned meta and para to two powerfully electron-withdrawing nitrile moieties. This specific arrangement imparts a unique electronic profile, creating a scaffold that is both synthetically versatile and capable of engaging in specific, high-affinity interactions with biological targets. This guide will explore the journey of this molecule from a chemical curiosity to a cornerstone of modern drug design.

The Elusive Discovery: Piecing Together a Historical Narrative

Pinpointing the exact moment of the first synthesis of this compound is a challenge deeply embedded in the historical evolution of organic chemistry. Early chemical literature often lacks the precise characterization and standardized nomenclature we rely on today. However, by examining the development of related synthetic transformations, we can construct a plausible timeline for its emergence.

The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, driven in large part by the burgeoning synthetic dye industry.[1] The functional group transformations necessary for the synthesis of a molecule like this compound were being actively developed and refined during this period. Key reactions that likely laid the groundwork for its eventual synthesis include:

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to convert aryl diazonium salts into aryl halides or cyanides.[2] A hypothetical early synthesis of this compound could have involved the diazotization of an appropriately substituted aminobenzoic acid derivative, followed by a double Sandmeyer reaction to introduce the two nitrile groups.

-

The Hofmann Rearrangement: First described by August Wilhelm von Hofmann in 1881, this reaction converts a primary amide into a primary amine with one fewer carbon atom.[3][4] It's conceivable that an early route could have started from isophthalamide, the diamide of isophthalic acid, though controlling the regioselectivity of a partial Hofmann rearrangement would have been a significant challenge.

While a definitive "discovery" paper for this compound remains elusive in early literature, its appearance in mid-20th-century patents as a known starting material suggests its synthesis and basic properties were established by that time. For instance, a 1969 patent concerning the preparation of 2,4-dicyano-6-nitro-benzene amines refers to 2,4-dicyanochlorobenzene as a precursor, which would likely have been synthesized from a dicyano-aniline derivative.[5]

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthetic routes to this compound have evolved from multi-step, often low-yielding classical methods to more streamlined and efficient modern approaches.

Classical Approaches: A Foundation in Named Reactions

Early synthetic strategies would have likely relied on the functional group transformations available at the time. Below are plausible, historically informed synthetic pathways.

Method 1: The Sandmeyer Approach (Hypothetical)

This multi-step sequence, while lengthy, is built upon well-established 19th and early 20th-century reactions.

Step-by-Step Methodology:

-

Nitration of Isophthalic Acid: Isophthalic acid is dinitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitroisophthalic acid.

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using a reducing agent such as tin and hydrochloric acid, affording 5-aminoisophthalic acid.

-

Amide Formation: The dicarboxylic acid is converted to the corresponding diamide, 5-aminoisophthalamide, by treatment with thionyl chloride followed by ammonia.

-

Hofmann Degradation (Hypothetical Partial): A carefully controlled Hofmann rearrangement could potentially convert one of the amide groups to an amine, yielding a diaminobenzamide derivative. However, achieving this selectivity would be challenging.

-

Diazotization and Sandmeyer Reaction: The more plausible route from 5-aminoisophthalic acid would involve protection of the amino group, followed by conversion of the carboxylic acids to nitriles. A double Sandmeyer reaction on a diamine precursor represents another, albeit challenging, possibility.

Method 2: From Dichlorobenzene Precursors

The availability of chlorinated benzene derivatives from the burgeoning chemical industry provided alternative starting points. 2,4-dichloroaniline, a known compound, could serve as a precursor.[6]

Step-by-Step Methodology:

-

Diazotization of 2,4-Dichloroaniline: The aniline is converted to its corresponding diazonium salt using sodium nitrite and a strong acid at low temperatures.

-

Sandmeyer Cyanation: The diazonium salt is then subjected to a Sandmeyer reaction using copper(I) cyanide to introduce a nitrile group, yielding 2,4-dichloro-benzonitrile.

-

Nucleophilic Aromatic Substitution: Introduction of the second nitrile group and the amino group would require subsequent nucleophilic aromatic substitution and reduction steps, a non-trivial synthetic challenge.

Data Presentation: Comparison of Plausible Historical Synthetic Strategies

| Method | Key Transformation(s) | Plausible Starting Material(s) | Potential Advantages | Potential Disadvantages |

| Sandmeyer Approach | Nitration, Reduction, Amidation, Sandmeyer Reaction | Isophthalic Acid | Utilizes well-established classical reactions. | Long synthetic sequence, potentially low overall yield, challenges with selectivity. |

| From Dichloroaniline | Diazotization, Sandmeyer Cyanation, Nucleophilic Substitution | 2,4-Dichloroaniline | Starts from a readily available precursor. | Difficulty in selectively introducing the second nitrile and the amino group. |

Modern Synthetic Methodologies: Efficiency and Versatility

Contemporary organic synthesis offers more direct and higher-yielding routes to this compound and its derivatives. These methods often involve transition-metal catalysis and multi-component reactions.

Method 3: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles.

Step-by-Step Methodology:

-

Starting Material: A readily available dihaloaniline, such as 2,4-dibromoaniline or 2,4-dichloroaniline.

-

Cyanation Reaction: The dihaloaniline is reacted with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand.

-

Work-up and Purification: The reaction mixture is worked up to remove the catalyst and other byproducts, and the this compound is purified by crystallization or chromatography.

Visualization: Synthetic Pathways to this compound

Caption: Overview of historical and modern synthetic routes to this compound.

The Rise of a Privileged Scaffold in Drug Discovery

The true significance of this compound lies in its application as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features make it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly kinases.

Kinase Inhibitors: A Prime Application

The this compound moiety is frequently found in the core structure of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The Rationale for its Use:

-

Hydrogen Bonding: The aniline nitrogen can act as a hydrogen bond donor, while the nitrile groups can act as hydrogen bond acceptors, allowing for multiple points of interaction with the amino acid residues in the kinase active site.

-

Planarity and Rigidity: The aromatic ring provides a rigid scaffold that can be appropriately decorated with substituents to optimize binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the nitrile groups influences the pKa of the aniline and the overall electronic distribution of the molecule, which can be fine-tuned to improve pharmacokinetic properties such as cell permeability and metabolic stability.

Examples in Drug Development:

While specific marketed drugs containing the unsubstituted this compound core are not widespread, numerous patents and preclinical studies describe its derivatives as potent inhibitors of various kinases, including:

-

Janus Kinases (JAKs): Inhibitors of the JAK family of tyrosine kinases are used to treat autoimmune diseases and myeloproliferative neoplasms.[7][8][9] The this compound scaffold has been explored in the design of novel JAK inhibitors.

-

Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell receptor signaling, and its inhibitors are used to treat B-cell malignancies and autoimmune diseases.[10][11][12] The dicyanoaniline core has served as a template for the development of potent BTK inhibitors.

-

Other Kinases: The versatility of the this compound scaffold has led to its investigation in the context of inhibitors for a wide range of other kinases, including Src kinase and MEK.[13][14][15][16]

Visualization: this compound as a Kinase Inhibitor Scaffold

References

- 1. britannica.com [britannica.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. US3763209A - 2,4-dicyano-6-nitro-benzene amines - Google Patents [patents.google.com]

- 6. 2,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Potential: A Technical Guide to the Research Applications of Dicyanoaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isomerism in Dicyanoanilines

Dicyanoaniline, a deceptively simple aromatic amine scaffold, presents a fascinating case study in the profound impact of isomeric substitution on molecular properties and function. The six constitutional isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dicyanoaniline—each offer a unique electronic and steric profile, governed by the relative positions of the electron-donating amino group and the two electron-withdrawing cyano groups. This isomeric diversity is not a trivial chemical curiosity; it is the key to unlocking a broad spectrum of applications, from vibrant fluorescent dyes and advanced organic electronics to novel therapeutic agents.

This guide provides a comprehensive overview of the synthetic strategies, key properties, and research applications of dicyanoaniline isomers, with a focus on empowering researchers to harness their unique characteristics for innovative solutions.

Core Architecture and Isomeric Differentiation: A Comparative Overview

The fundamental structure of dicyanoaniline features a benzene ring substituted with one amino (-NH₂) group and two cyano (-CN) groups. The interplay between the electron-donating nature of the amino group and the strong electron-withdrawing character of the cyano groups dictates the electronic properties of each isomer, influencing their absorption and emission spectra, redox potentials, and intermolecular interactions.

| Isomer | Common Name | Key Structural Feature | Potential Application Focus |

| 2,3-Dicyanoaniline | 3-Aminophthalonitrile | Ortho and meta cyano groups | Precursor for asymmetric dyes and phthalocyanines[1][2] |

| 2,4-Dicyanoaniline | 4-Aminoisophthalonitrile | Ortho and para cyano groups | Herbicidal and insecticidal agents, specialty dyes[3][4] |

| 2,5-Dicyanoaniline | - | Ortho and meta cyano groups to the amino group, but para to each other | Building block for biologically active heterocycles[5][6] |

| 2,6-Dicyanoaniline | - | Cyano groups ortho to the amino group | Fluorescent materials, organic light-emitting diodes (OLEDs)[7][8][9] |

| 3,4-Dicyanoaniline | 4-Aminophthalonitrile | Ortho cyano groups | High-performance polymers, phthalocyanine synthesis, pharmaceuticals[10] |

| 3,5-Dicyanoaniline | - | Meta cyano groups | Fluorescent probes, enzyme inhibitors[10] |

I. Materials Science and Organic Electronics: A New Frontier for Dicyanoanilines

The unique acceptor-donor-acceptor (A-D-A) or donor-acceptor-acceptor (D-A-A) architecture inherent in dicyanoaniline isomers makes them highly attractive candidates for applications in materials science and organic electronics.

A. Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)

2,6-Dicyanoaniline and 3,5-Dicyanoaniline derivatives have emerged as promising fluorophores. The steric hindrance and electronic effects of the ortho- and meta-positioned cyano groups can lead to high quantum yields and tunable emission colors.[7][11][12]

Substituted 2,6-dicyanoanilines are particularly noteworthy as they exhibit strong fluorescence and have been investigated for use in fluorescent materials and organic light-emitting diodes (OLEDs).[8][13] Their electron donor-acceptor system allows for tunable charge-transfer emission, with some derivatives showing high photoluminescence quantum yields up to 0.98.[13] This makes them feasible candidates for future optoelectronic devices.[13]

Experimental Workflow: Synthesis of Substituted 2,6-Dicyanoanilines

The following diagram illustrates a common one-pot synthesis procedure for substituted 2,6-dicyanoanilines from ynones and malononitrile.[7][9]

Caption: One-pot synthesis of substituted 2,6-dicyanoanilines.

B. Nonlinear Optical (NLO) Materials

The significant intramolecular charge transfer from the amino group to the cyano groups in dicyanoaniline derivatives can result in large second-order nonlinear optical (NLO) responses. This makes them promising materials for applications in telecommunications and optical data processing.[1] The strategic placement of the cyano groups in different isomeric forms allows for fine-tuning of the hyperpolarizability.

C. High-Performance Polymers

3,4-Dicyanoaniline (4-Aminophthalonitrile) is a key building block for high-performance polymers.[10] Its two adjacent cyano groups can undergo cyclotrimerization to form phthalocyanine rings, which can be incorporated into polymer backbones to create materials with exceptional thermal stability and mechanical strength. These polymers find applications in the aerospace and automotive industries.[10][12]

II. Medicinal Chemistry and Drug Development: A Scaffold for Bioactivity

The dicyanoaniline core, with its multiple points for functionalization, serves as a versatile scaffold in medicinal chemistry.

A. Enzyme Inhibitors

Derivatives of dicyanoaniline have shown potential as inhibitors for various enzymes. For instance, certain substituted dicyanoanilines have been identified as dual inhibitors of α-amylase and α-glucosidase, suggesting their potential in the management of hyperglycemia.[10] The nitrile groups can act as hydrogen bond acceptors, interacting with active site residues of target enzymes.

B. Kinase Inhibitors

The aniline scaffold is a common feature in many kinase inhibitors. By incorporating cyano groups, the electronic properties of the aniline ring can be modulated to enhance binding affinity and selectivity for specific kinases. While direct examples of dicyanoaniline isomers as kinase inhibitors are still emerging, related structures like 4-anilino-3-cyano-quinolines have demonstrated potent MEK kinase inhibition, highlighting the potential of the cyano-aniline motif in this area.[14][15]

C. Building Blocks for Bioactive Heterocycles

Dicyanoaniline isomers are valuable precursors for the synthesis of a wide range of biologically active heterocyclic compounds. The amino and cyano functionalities provide reactive handles for various cyclization and condensation reactions. For example, they can be used to synthesize substituted pyridines, quinolines, and other nitrogen-containing heterocycles with potential pharmaceutical applications.[8]

III. Synthesis and Functionalization: Enabling Access to Dicyanoaniline Isomers

The utility of dicyanoaniline isomers is intrinsically linked to their synthetic accessibility. A variety of methods have been developed for their preparation, often involving multicomponent reactions that allow for the rapid construction of substituted derivatives.

A. General Synthetic Strategies

Many synthetic routes to substituted dicyanoanilines involve domino reactions starting from simple acyclic precursors.[7][11] One-pot procedures are highly desirable for their efficiency and atom economy. Common starting materials include aldehydes, ketones, and malononitrile, which can be condensed under basic or catalytic conditions to form the dicyanoaniline ring.[11][12]

Logical Relationship: Multicomponent Synthesis of Dicyanoanilines

This diagram outlines the general logic of a three-component reaction to form substituted dicyanoanilines.

Caption: Three-component synthesis of substituted dicyanoanilines.

B. Detailed Protocol: Synthesis of 3,4-Dicyanoaniline (4-Aminophthalonitrile)

A common method for the synthesis of 3,4-dicyanoaniline involves the reduction of 4-nitrophthalonitrile.[16]

Step-by-Step Methodology:

-